

"cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol" molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>cis</i> -3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Compound Name:	<i>Dimethylethyl)dimethylsilyl]oxy]cyclobutanol</i>
Cat. No.:	B3080672

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Conformation of **"cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol"**

Abstract

This technical guide provides a comprehensive analysis of **"cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol"**, a key building block in modern organic synthesis and medicinal chemistry. We will dissect its fundamental molecular structure, delve into the nuanced conformational dynamics of its substituted cyclobutane core, and explore its spectroscopic signature. Furthermore, this guide will touch upon its synthetic accessibility and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical landscape. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile scaffold.

Core Molecular Structure and Physicochemical Profile

"cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is characterized by a four-membered carbocyclic ring, the cyclobutane moiety, which is 1,3-disubstituted with a hydroxyl (-OH) group and a bulky tert-butyldimethylsilyloxy (TBDSO-) group. The "cis" stereochemical

descriptor indicates that these two substituents are located on the same face of the ring. The TBDMS group serves as a common protecting group for the alcohol, rendering the remaining hydroxyl group available for subsequent chemical transformations.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O ₂ Si	[1] [2]
Molecular Weight	202.37 g/mol	[1] [2]
CAS Number	1408074-89-4	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[4]
Storage Temperature	2-8°C	[2]
Synonyms	cis-3-((tert- Butyldimethylsilyl)oxy)cyclobut anol	[2]

The presence of the polar hydroxyl group and the silyl ether imparts an amphiphilic character to the molecule, though it is largely nonpolar. Its utility in synthesis is greatly enhanced by the stability of the TBDMS ether under a wide range of reaction conditions, excluding those involving fluoride ions or strong acids.

Conformational Analysis: The Puckered World of a Substituted Cyclobutane

The conformation of the cyclobutane ring is a delicate balance between angle strain and torsional strain. Contrary to a planar geometry, which would minimize angle strain (with 90° internal angles) but maximize torsional strain from eclipsed C-H bonds, cyclobutane adopts a non-planar, puckered conformation.[\[5\]](#)[\[6\]](#)[\[7\]](#) This "butterfly" structure relieves the eclipsing interactions at the cost of slightly increased angle strain.[\[6\]](#)[\[8\]](#)[\[9\]](#)

The puckered ring can rapidly interconvert between two equivalent conformations, with one carbon atom acting as a "flap" out of the plane formed by the other three.[\[6\]](#) For cis-1,3-disubstituted cyclobutanes like the title compound, the substituents can occupy pseudo-axial or

pseudo-equatorial positions. The steric bulk of the substituents is the primary determinant of the ring's preferred conformation.

In the case of **cis-3-[(1,1-Dimethylethyl)dimethylsilyloxy]cyclobutanol**, both the -OH and the exceptionally bulky -OTBDMS groups are on the same face of the ring. To minimize unfavorable steric interactions (specifically 1,3-diaxial-type interactions), the ring will preferentially adopt a conformation where the larger substituent, the TBDMS ether, occupies the more spacious pseudo-equatorial position. Consequently, the smaller hydroxyl group is relegated to the pseudo-axial position.

An additional conformational influence is the potential for intramolecular hydrogen bonding between the axial hydroxyl proton and the ether oxygen of the equatorial TBDMS group. This interaction could further stabilize the conformation where the hydroxyl group is axial.

Caption: Conformational equilibrium in cis-3-TBDMSO-cyclobutanol.

(Note: The DOT script above is a template for visualization. Actual chemical structure images would be required for a functional diagram.)

Spectroscopic Elucidation Protocols

The proposed structure and conformation can be unequivocally confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure and conformation in solution.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ) of the cyclobutane protons will be in the range of 1.5-4.5 ppm. The methine protons attached to the

oxygen-bearing carbons (CH-O) will be the most downfield. Coupling constants (J-values) between adjacent protons provide critical dihedral angle information, confirming the puckered nature and substituent orientation.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the cis symmetry, five distinct signals are expected for the ten carbons (excluding the TBDMS methyls which may show equivalence).

Assignment	Expected ^1H NMR (δ , ppm)	Expected ^{13}C NMR (δ , ppm)
Si-C(CH ₃) ₃	~0.90 (s, 9H)	~25.7
Si-(CH ₃) ₂	~0.05 (s, 6H)	~ -4.8
Si-C(CH ₃) ₃	N/A	~18.1
CH-OH	~4.3 (m, 1H)	~65-70
CH-OTBDMS	~3.9 (m, 1H)	~65-70
Ring CH ₂	~2.5 (m, 2H), ~1.8 (m, 2H)	~35-40

(Note: These are predicted values based on known chemical shift ranges for similar structures. Actual values are dependent on experimental conditions.)[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Scan from 4000 to 400 cm^{-1} .

Expected Characteristic Absorptions:

- O-H Stretch: A broad band in the region of $3600\text{-}3200\text{ cm}^{-1}$, characteristic of the alcohol.
- C-H Stretch: Sharp peaks just below 3000 cm^{-1} .
- C-O Stretch: Bands in the $1250\text{-}1000\text{ cm}^{-1}$ region.
- Si-O-C Stretch: Strong bands typically around $1100\text{-}1080\text{ cm}^{-1}$.

Synthetic Strategy and Applications

Synthesis Workflow

The target molecule is typically synthesized via stereoselective reduction of the corresponding ketone, 3-[(1,1-dimethylethyl)dimethylsilyloxy]cyclobutanone. The choice of reducing agent dictates the cis/trans selectivity. Reagents that allow for substrate-directed delivery of the hydride will favor the formation of the cis isomer.

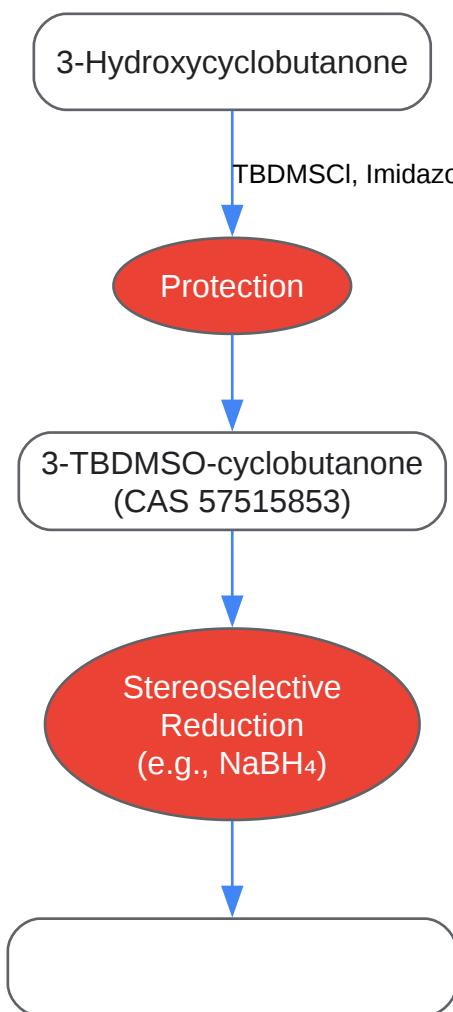


Fig. 2: General synthetic workflow.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for the target molecule.

Role in Drug Discovery and Chemical Biology

The cyclobutane ring is an increasingly popular scaffold in medicinal chemistry.[\[11\]](#)[\[12\]](#) Its rigid, puckered three-dimensional structure provides a fixed orientation for appended functional groups, which can enhance binding affinity and selectivity for biological targets.[\[13\]](#)[\[14\]](#) This conformational constraint is a key advantage over more flexible linkers.

cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is a bifunctional building block. The protected alcohol provides a stable handle, while the free alcohol serves as a reactive site for elaboration. This makes it an ideal component for:

- PROTACs and Molecular Glues: The cyclobutane unit can serve as a rigid linker connecting a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase.[\[1\]](#)
- Fragment-Based Drug Discovery (FBDD): The cyclobutane core provides a unique 3D vector for fragment growth, enabling exploration of chemical space that is inaccessible with flat, aromatic fragments.[\[13\]](#)
- Metabolic Stability: Replacing metabolically labile groups with a stable cyclobutane ring can improve the pharmacokinetic profile of a drug candidate.[\[11\]](#)

Conclusion

cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is more than a simple protected diol. Its true value lies in the conformational rigidity of its cyclobutane core, which is dominated by the steric demands of the bulky TBDMS protecting group. This well-defined three-dimensional architecture provides a predictable and robust platform for the synthesis of complex molecules. A thorough understanding of its structure, conformation, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the rational design of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. cis-3-[(1,1-DiMethylethyl)diMethylsilyl]oxy]cyclobutanol Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. cis-3-[(1,1-DiMethylethyl)diMethylsilyl]oxy]cyclobutanol | 1408074-89-4 [chemicalbook.com]
- 4. file.leyan.com [file.leyan.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Silacyclobutane - Wikipedia [en.wikipedia.org]
- 9. Cycloalkanes [ch.ic.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
- 14. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]
- To cite this document: BenchChem. ["cis-3-[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol" molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3080672#cis-3-1-1-dimethylethyl-dimethylsilyl-oxy-cyclobutanol-molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com